Ivermectin B1b

Übersicht

Beschreibung

Molecular Structure Analysis

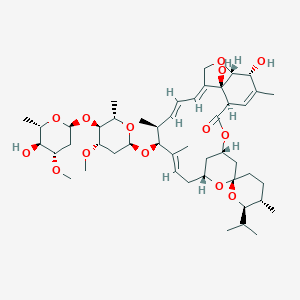

The molecular formula of Ivermectin B1b is C47H72O14 . Its molecular weight is 861.1 g/mol . The IUPAC name is (1R,4S,5’S,6R,6’R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5’,11,13,22-tetramethyl-6’-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one .Wissenschaftliche Forschungsanwendungen

Bio-Insecticide Production

Ivermectin B1b is used in the production of bio-insecticides . It’s produced by Streptomyces avermitilis DSM 41445, and its production can be optimized using Artificial Neural Network (ANN) methodology . The yield of Ivermectin B1b was increased up to 150% after optimization .

Antiparasitic Agent

Ivermectin B1b has been widely used as an antiparasitic agent . It produces antiparasitic activity by binding to glutamate-gated chloride channels expressed on nematode neurons and pharyngeal muscle cells .

Anticancer Drug

There is potential for repurposing Ivermectin as a novel anticancer drug . It blocks the oncogenic kinase PAK1 in human ovarian cancer and in NF2-deficient Schwannoma cell lines to suppress their PAK1-dependent growth .

COVID-19 Treatment

Ivermectin has been studied for its efficacy in treating COVID-19 . A meta-analysis found that Ivermectin reduces the risk of death by an average of 62% compared with no Ivermectin in hospitalized patients .

Antifungal and Antiviral Agent

Avermectins possess antifungal and antiviral properties . They work by preventing the transmission of electrical impulse in the muscle and nerves of invertebrates, by amplifying the glutamate effects on the invertebrates-specific gated chloride channel .

Treatment of Metabolic Disorders

Avermectins are used for the treatment of several metabolic disorders . They occur naturally as a fermentation product of Streptomyces avermitilis, an actinomycetes, isolated from the soil .

Antibiotic Production

Streptomyces avermitilis, the bacterium that produces Ivermectin B1b, undergoes complex physiological and morphological differentiation during its life cycle, which has implications in secondary metabolite production . This includes the production of antibiotics, contributing to about 70-80% of useful antibiotics .

Research and Development

Ivermectin B1b is used in research and development for the production of new drugs . The major polar metabolites isolated from in vitro incubations of Ivermectin B1b with either rat or steer liver microsomes have been identified as the C24-methyl alcohols of the parent compounds .

Wirkmechanismus

Target of Action

Ivermectin B1b primarily targets the glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . These channels play a crucial role in the transmission of signals in the nervous system.

Mode of Action

Ivermectin B1b acts as a positive allosteric modulator at the glutamate-gated chloride channels . It binds selectively and with high affinity to these channels, inducing irreversible channel opening . This leads to an influx of chloride ions into the cell, causing hyperpolarization/depolarization of the neuron/muscle cell, thereby blocking further function .

Biochemical Pathways

The action of Ivermectin B1b affects the neurotransmission pathways in invertebrates. By binding to the glutamate-gated chloride channels, it disrupts the normal functioning of the nervous system, leading to paralysis and death of the parasite . The clearance of microfilariae is governed by immunoregulatory processes .

Pharmacokinetics

Following oral administration, Ivermectin B1b is widely distributed throughout the body due to its high lipid solubility . The average maximum plasma concentration peak time (Tmax) is approximately 3.6 hours . A second peak at 6-12 hours probably arises because of enterohepatic recycling . The elimination half-life of Ivermectin B1b is around a day .

Result of Action

The primary result of Ivermectin B1b’s action is the effective treatment of various parasitic infestations. It is used to treat conditions such as onchocerciasis (river blindness), strongyloidiasis, ascariasis, trichuriasis, and enterobiasis . Ivermectin B1b treatment causes microfilariae to quickly disappear from the peripheral skin lymphatics, with long-lasting effect .

Action Environment

The environment can influence the action, efficacy, and stability of Ivermectin B1b. For instance, when administered to livestock, between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil . This can have implications for non-target organisms in the environment . Therefore, the prudent use of Ivermectin B1b is recommended to reduce negative effects on the environment .

Safety and Hazards

The FDA has not authorized or approved ivermectin for the treatment or prevention of COVID-19 in people or animals . Ivermectin has not been shown to be safe or effective for these indications . According to new data on scientific literature, avermectins can now be considered harmful to non-target organisms, and its prudent use is recommended in order to reduce negative effects on the environment .

Zukünftige Richtungen

Today, ivermectin is continuing to surprise and excite scientists, offering more and more promise to help improve global public health by treating a diverse range of diseases, with its unexpected potential as an antibacterial, antiviral and anti-cancer agent being particularly extraordinary . The SARS-CoV-2 pandemic has accelerated the study of existing drugs. The mixture of homologs called ivermectin (avermectin-B1a [HB1a] + avermectin-B1b [HB1b]) has shown antiviral activity against SARS-CoV-2 in vitro .

Eigenschaften

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H72O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,18,24-25,27,29-30,32-44,48-49,51H,15-17,19-23H2,1-10H3/b12-11+,26-14+,31-13+/t25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARHUCVRRNANBD-PVVXTEPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O[C@@H]1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023182 | |

| Record name | Ivermectin B1b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

861.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70209-81-3 | |

| Record name | Ivermectin B1b | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70209-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ivermectin component b1b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070209813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ivermectin B1b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-22,23-dihydro-25-(1-methylethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IVERMECTIN B1B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W28CYI3TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the difference between Ivermectin B1a and Ivermectin B1b?

A1: Ivermectin B1a and B1b are very similar in structure. The key difference lies in the substituent at the C25 position of the molecule. Ivermectin B1a possesses a methyl group at this position, while Ivermectin B1b has an ethyl group []. This seemingly minor structural variation can influence the compounds' pharmacological properties, although specific comparative studies on their activity and metabolism are limited in the provided research.

Q2: What analytical techniques are used to study Ivermectin B1a and B1b?

A3: Researchers employ various analytical techniques to characterize and quantify Ivermectin B1a and B1b. One method described in the research utilizes liquid chromatography combined with positive electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) for the precise determination of Ivermectin B1a in animal plasma []. This technique allows for sensitive and specific measurement of the compound, even at low concentrations, making it valuable for pharmacokinetic studies. Additionally, studies investigating the metabolism of Ivermectin B1a and B1b utilize techniques like High-Performance Liquid Chromatography (HPLC) for separating and purifying metabolites, along with Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment-Mass Spectrometry (FAB-MS) for structural elucidation [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.